5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, ether linkages, and a diazinane-4,6-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Etherification: Formation of ether linkages through nucleophilic substitution reactions.
Diazinane Formation: Construction of the diazinane-4,6-dione core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diazinane core.
Reduction: Reduction reactions can occur at the brominated aromatic ring.
Substitution: Nucleophilic substitution reactions are common, especially at the ether linkages.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to debrominated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry
In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated aromatic ring and ether linkages allow for specific binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde
- 2-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H25BrN2O5S |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
5-[[3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H25BrN2O5S/c1-24(2,3)15-5-7-16(8-6-15)31-9-10-32-20-18(25)12-14(13-19(20)30-4)11-17-21(28)26-23(33)27-22(17)29/h5-8,11-13H,9-10H2,1-4H3,(H2,26,27,28,29,33) |
InChI Key |
XRINARHYKWUPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)NC3=O)OC |
Origin of Product |
United States |
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